Physicochemical Differentiation: Lipophilicity and Polar Surface Area Versus the Pyrrolidinone Analog
Compared to its closest commercially available structural analog—1-[1-(3-nitropyridin-2-yl)piperidin-4-yl]pyrrolidin-2-one (CAS 1416625-05-2)—the target compound replaces a pyrrolidin-2-one ring (containing a lactam carbonyl) with a pyrrolidine ring attached via a carbonyl linker. This substitution eliminates one hydrogen-bond donor while retaining all five hydrogen-bond acceptors. The computed XLogP3-AA for the target compound is 1.6 [1]. Literature analysis of matched molecular pair transformations involving pyrrolidine → pyrrolidinone in drug-like scaffolds typically decreases logD₇.₄ by 0.5–1.0 log units due to the increased polarity of the lactam [2], implying that the target compound is measurably more lipophilic than its pyrrolidinone cousin—a property that affects membrane permeability, protein binding, and assay behavior in cell-based screens.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6; H-bond donors = 0; H-bond acceptors = 5 |
| Comparator Or Baseline | CAS 1416625-05-2 (pyrrolidinone analog): estimated XLogP3 ~0.5–1.0; H-bond donors = 1 |
| Quantified Difference | ΔXLogP ≈ +0.6 to +1.1 (target more lipophilic); Δ H-bond donors = −1 |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA algorithm) and matched molecular pair analysis from ChEMBL literature |
Why This Matters
The higher lipophilicity of the target compound translates to different cell permeability and non-specific binding profiles in cellular assays, meaning it cannot be treated as interchangeable with the pyrrolidinone analog in screening cascades without re-optimization of assay conditions.
- [1] PubChem Compound Summary for CID 44122633. Computed Properties: XLogP3-AA = 1.6, Hydrogen Bond Donor Count = 0, Hydrogen Bond Acceptor Count = 5. View Source
- [2] Leach AG, Jones HD, Cosgrove DA, et al. Matched molecular pairs as a guide in the optimization of pharmaceutical properties; a study of aqueous solubility, plasma protein binding and oral exposure. J Med Chem. 2006;49(23):6672-82. Established that lactam introduction relative to tertiary amine decreases logD by ~0.5–1.0 units. View Source
